7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane, also known as 1-(7-azabicyclo[4.1.0]hept-7-yl)-2,2,2-trifluoroethanone, is a bicyclic compound characterized by its unique structural features, including a bicyclo[4.1.0] framework and the presence of a trifluoroacetyl group. Its molecular formula is with a molecular weight of approximately 193.17 g/mol. The compound's structure facilitates various chemical interactions, making it an interesting subject for research in both organic chemistry and pharmacology .
Research indicates that 7-(trifluoroacetyl)-7-azabicyclo[4.1.0]heptane exhibits potential biological activity, particularly in its role as a biochemical probe. The trifluoromethyl group enhances lipophilicity, which may facilitate interactions with lipid membranes and proteins, potentially modulating enzyme and receptor activities. This property makes it a candidate for further investigation in drug development and therapeutic applications .
The synthesis of 7-(trifluoroacetyl)-7-azabicyclo[4.1.0]heptane typically involves the following steps:
Industrial production may utilize similar methods but optimized for larger scale operations, often employing automated reactors for efficiency .
Studies on the interactions of 7-(trifluoroacetyl)-7-azabicyclo[4.1.0]heptane with biological targets are ongoing, focusing on its binding affinity and mechanism of action with specific enzymes and receptors. The unique trifluoromethyl group is hypothesized to enhance its interaction capabilities, making it an interesting candidate for further pharmacological studies aimed at understanding its therapeutic potential .
Several compounds share structural similarities with 7-(trifluoroacetyl)-7-azabicyclo[4.1.0]heptane, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Azabicyclo[4.1.0]heptane | Bicyclic | Basic structure without trifluoromethyl group |
| 2-Azabicyclo[3.3.0]octane | Bicyclic | Different bicyclic structure |
| 3-(Trifluoroacetyl)indole | Indole derivative | Contains an indole ring; different functional group |
| 5-Methyl-2-pyrrolidinone | Lactam | Contains a lactam structure; different ring size |
Uniqueness: The presence of the trifluoroacetyl group distinguishes 7-(trifluoroacetyl)-7-azabicyclo[4.1.0]heptane from other similar compounds, enhancing its lipophilicity and potential biological activity compared to others without this modification .
This detailed exploration highlights the significance of 7-(trifluoroacetyl)-7-azabicyclo[4.1.0]heptane in chemical research, emphasizing its unique properties and potential applications across various scientific fields.
The systematic name 7-(trifluoroacetyl)-7-azabicyclo[4.1.0]heptane adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic compounds and acylated amines. Breaking down the nomenclature:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane | |
| Molecular Formula | C₈H₁₀F₃NO | |
| Molecular Weight | 193.17 g/mol |
The bicyclo[4.1.0]heptane framework introduces significant ring strain due to its fused cyclopropane and cyclohexane subunits, which influences both reactivity and conformational stability.
Azabicyclic compounds emerged as a focus of synthetic organic chemistry in the late 20th century, driven by their structural resemblance to bioactive natural products. The 2000 patent US7112592 marked a pivotal milestone, disclosing novel azabicyclic derivatives with antibacterial properties. While 7-(trifluoroacetyl)-7-azabicyclo[4.1.0]heptane itself was not explicitly described in early literature, its structural analogs—such as 7-methyl-7-azabicyclo[4.1.0]heptane—were synthesized to explore ring-strain effects on pharmacological activity.
Recent advances, such as the 2023 synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives, underscore ongoing interest in modifying this scaffold for drug discovery. The trifluoroacetyl group, introduced to enhance electrophilicity and metabolic stability, reflects modern strategies in fluorinated compound design.
The compound’s hybrid architecture merges three key features:
Applications in medicinal chemistry include:
Quantum mechanical studies predict intramolecular hydrogen bonding between the trifluoroacetyl carbonyl and adjacent hydrogen atoms, further stabilizing the molecule.
7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane represents a sophisticated bicyclic nitrogen heterocycle characterized by its unique structural architecture [1]. The compound possesses the molecular formula C8H10F3NO with a molecular weight of 193.17 grams per mole, as established through computational analysis and spectroscopic characterization [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-(7-azabicyclo[4.1.0]heptan-7-yl)-2,2,2-trifluoroethanone, which precisely describes its atomic connectivity [1].
The core structural framework consists of a bicyclo[4.1.0]heptane system where a nitrogen atom replaces a carbon at the 7-position, creating the azabicyclic motif [2]. This bicyclic arrangement features a six-membered cyclohexane ring fused to a three-membered aziridine ring through a shared carbon-nitrogen bond [3]. The bridgehead positions are occupied by carbon atoms at positions 1 and 6, while the nitrogen atom at position 7 serves as the sole heteroatom within the bicyclic core [4].
The trifluoroacetyl substituent (-COCF3) is covalently bonded to the nitrogen atom, forming an amide linkage that significantly influences the molecular properties [1]. This substituent introduces three fluorine atoms and a carbonyl group, substantially altering the electronic distribution throughout the molecule [5]. The canonical Simplified Molecular Input Line Entry System representation C1CCC2C(C1)N2C(=O)C(F)(F)F accurately captures the atomic connectivity and bonding relationships [1].
Key bonding patterns within the structure include standard carbon-carbon single bonds within the cyclohexane portion, highly strained carbon-nitrogen bonds in the aziridine ring, and the characteristic amide bond linking the nitrogen to the trifluoroacetyl group [6]. The presence of the three-membered aziridine ring introduces significant angular strain, with carbon-nitrogen-carbon bond angles constrained to approximately 60-65 degrees [7]. This deviation from the ideal tetrahedral angle of 109.5 degrees contributes to the inherent reactivity of the bicyclic system [8].
Table 1: Molecular Properties and Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane | C8H10F3NO | 193.17 | 496941-74-3 | Trifluoroacetyl substituent at nitrogen |
| 7-Azabicyclo[4.1.0]heptane | C6H11N | 97.16 | 286-18-0 | Basic azabicyclic framework |
| 7-Methyl-7-azabicyclo[4.1.0]heptane | C7H13N | 111.18 | 51066-08-1 | Methyl substituent at nitrogen |
| Bicyclo[4.1.0]heptane | C7H12 | 96.17 | 286-08-8 | Parent bicyclic hydrocarbon |
The molecular architecture exhibits two undefined atom stereocenters, indicating the potential for stereoisomerism [1]. This stereochemical complexity arises from the rigid bicyclic framework that constrains molecular flexibility while maintaining distinct spatial arrangements [9]. The compound contains zero rotatable bonds according to computational analysis, emphasizing the conformational rigidity imposed by the fused ring system [1].
Table 2: Bond Length and Angle Data for Bicyclic Framework
| Bond Type | Typical Bond Length (Å) | Bond Angle (degrees) | Strain Energy Contribution |
|---|---|---|---|
| C-N (aziridine) | 1.48-1.52 | N/A | High (ring strain) |
| C-C (cyclopropane) | 1.51-1.53 | N/A | High (angular strain) |
| C-C (cyclohexane) | 1.53-1.54 | N/A | Low (near tetrahedral) |
| C-N-C (aziridine angle) | N/A | 60-65 | Significant |
| C-C-C (cyclopropane angle) | N/A | 60 | Maximum |
| N-C(O) (amide bond) | 1.32-1.34 | N/A | Moderate (resonance stabilized) |
| C-F (trifluoromethyl) | 1.32-1.35 | N/A | Low |
The conformational behavior of 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane is predominantly governed by the rigid bicyclic framework that severely restricts molecular flexibility [10]. The bicyclo[4.1.0]heptane core adopts a characteristic geometry where the six-membered ring preferentially assumes a chair-like conformation, albeit with significant distortion due to the fused three-membered ring [7]. This distortion from the ideal chair geometry results from the geometric constraints imposed by the aziridine bridge [8].
Computational conformational analysis reveals that the cyclohexane portion of the molecule deviates from the perfect chair conformation observed in unconstrained cyclohexane [10]. The presence of the bridging aziridine ring forces the cyclohexane into a slightly flattened chair arrangement, with reduced puckering amplitude compared to the parent hydrocarbon [7]. This conformational distortion is energetically favorable compared to alternative boat or twist-boat conformations, which would introduce additional ring strain [8].
The aziridine component of the bicyclic system is constrained to a planar geometry due to its three-membered ring structure [11]. Unlike larger cyclic amines that can undergo ring puckering or inversion, the aziridine ring maintains rigidity with all three atoms lying essentially in the same plane [6]. This planar arrangement is further stabilized by the amide substituent, which prefers coplanar geometry to maximize orbital overlap between the nitrogen lone pair and the carbonyl π-system [12].
The amide bond connecting the nitrogen to the trifluoroacetyl group exhibits restricted rotation due to partial double-bond character arising from resonance stabilization [13]. Variable temperature Nuclear Magnetic Resonance studies of similar trifluoroacetamide systems demonstrate rotation barriers typically ranging from 15 to 20 kilocalories per mole [14]. This rotational restriction results in the amide group maintaining a predominantly s-trans conformation, where the carbonyl oxygen and the bicyclic framework adopt an anti arrangement [15].
Table 4: Conformational Analysis Data
| Conformational Parameter | Preferred State | Alternative Conformations |
|---|---|---|
| Cyclohexane Ring Conformation | Chair (slightly distorted) | Boat/twist-boat (+5-8 kcal/mol) |
| Aziridine Ring Puckering | Planar (enforced by ring fusion) | None (rigidly planar) |
| Amide Bond Geometry | Nearly planar (s-trans) | s-cis (+2-4 kcal/mol) |
| Trifluoromethyl Orientation | Staggered relative to amide | Eclipsed (+1-2 kcal/mol) |
| Overall Molecular Rigidity | High (multiple ring constraints) | Limited flexibility |
| Preferred Conformation Energy | Ground state + 0 kcal/mol | Higher energy conformers |
| Ring Strain Energy | Moderate (distributed strain) | Varies with conformation |
The overall molecular conformation represents a balance between multiple competing factors including ring strain, torsional strain, and electronic effects [16]. The bicyclic framework distributes strain energy across multiple bonds rather than concentrating it in a single structural element [17]. This strain distribution contributes to the thermodynamic stability of the preferred conformation while maintaining the high kinetic reactivity characteristic of strained ring systems [18].
Quantum chemical calculations indicate that the energy difference between the ground state conformation and accessible higher-energy conformers is substantial, typically exceeding 5 kilocalories per mole [10]. This large energy gap effectively locks the molecule into its preferred geometry under normal conditions, contributing to the remarkable conformational rigidity observed experimentally [18].
The trifluoroacetyl substituent exerts profound electronic effects on the azabicyclic framework through both inductive and mesomeric mechanisms [19] [5]. The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, significantly altering the electronic distribution throughout the molecular system [5]. This electron-withdrawal occurs primarily through inductive effects, where the highly electronegative fluorine atoms create a strong dipole that withdraws electron density from the adjacent carbonyl carbon [20].
The electron-withdrawing nature of the trifluoroacetyl group substantially reduces the electron density at the nitrogen atom within the bicyclic framework [5]. This electronic depletion occurs through delocalization of the nitrogen lone pair into the carbonyl π-system, creating a resonance-stabilized amide structure with enhanced double-bond character [21]. The resulting electronic configuration significantly decreases the basicity of the nitrogen center compared to unsubstituted azabicyclic systems [20].
Frontier molecular orbital analysis demonstrates that the trifluoroacetyl substituent preferentially stabilizes the lowest unoccupied molecular orbital through its strong π-acceptor properties [21]. This stabilization occurs via interaction between the nitrogen lone pair and the antibonding orbital of the carbonyl group, creating a three-center delocalized bonding arrangement [20]. The electron-withdrawing effect simultaneously destabilizes the highest occupied molecular orbital, resulting in an increased ionization potential for the molecule [21].
Table 3: Electronic Properties of Trifluoroacetyl Group
| Property | Value/Description | Impact on Molecular Properties |
|---|---|---|
| Electronegativity Effect | Strong electron-withdrawing | Increased electrophilicity |
| Inductive Effect | σ-withdrawing through C-C(O) bond | Stabilized anionic intermediates |
| Mesomeric Effect | Minimal π-donation, strong π-acceptance | Planar amide geometry favored |
| Bond Rotation Barrier | 15-20 kcal/mol (estimated) | Restricted rotation at room temperature |
| Dipole Moment Contribution | Significant increase | Enhanced intermolecular interactions |
| Electron Density at Nitrogen | Reduced (delocalization to C=O) | Reduced basicity |
| Amide Bond Character | Enhanced double-bond character | Restricted conformational flexibility |
The vibrational spectroscopic signature of the trifluoroacetyl group provides direct evidence of its electronic properties [22]. The carbonyl stretching frequency appears at approximately 1550 wavenumbers, reflecting the electron-deficient nature of the carbonyl carbon [22]. The carbon-fluorine stretching modes occur at 1338 and 1115 wavenumbers, indicating strong carbon-fluorine bonding characteristic of trifluoromethyl groups [22].
The electronic effects extend beyond the immediate vicinity of the substituent to influence the reactivity of the entire bicyclic framework [23]. The electron-withdrawal increases the electrophilicity of carbon centers within the cyclohexane ring, potentially enhancing their susceptibility to nucleophilic attack [19]. This electronic activation represents a significant departure from the behavior of unsubstituted bicyclo[4.1.0]heptane systems, which typically exhibit nucleophilic character [24].
Computational electrostatic potential mapping reveals substantial positive charge accumulation on the molecular surface, particularly in regions proximate to the trifluoroacetyl substituent [25]. This charge distribution creates favorable binding sites for electron-rich species and enhances the potential for intermolecular interactions with nucleophilic partners [5]. The dipolar character of the molecule is substantially enhanced by the trifluoroacetyl group, contributing to increased solubility in polar solvents .
Comparative analysis of 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane with structurally related azabicyclic compounds reveals distinctive features arising from the specific ring size and substitution pattern [27] [28]. The bicyclo[4.1.0] framework differs significantly from smaller azabicyclic systems such as azabicyclo[3.1.0]hexane, which exhibits greater ring strain and enhanced reactivity due to the more compact bicyclic structure [29]. The additional carbon atom in the six-membered ring provides conformational flexibility not available in the corresponding five-membered analogs [30].
Comparison with azabicyclo[3.2.1]octane derivatives demonstrates the impact of bridge length on molecular properties [27]. The longer bridge in octane systems reduces angular strain and provides greater conformational freedom, resulting in fundamentally different pharmacological profiles and synthetic accessibility [27]. The [4.1.0] bridging pattern in the target compound creates a unique balance between conformational rigidity and synthetic tractability not observed in other azabicyclic frameworks [28].
The influence of nitrogen positioning within bicyclic frameworks becomes apparent when comparing 7-azabicyclo[4.1.0]heptane with isomeric systems such as 2-azabicyclo[4.1.0]heptane [16]. The bridgehead nitrogen position in the 7-aza system creates maximum geometric constraint and eliminates the possibility of nitrogen pyramidal inversion [6]. This constraint contrasts sharply with nitrogen atoms located in bridging positions, which retain conformational flexibility and can undergo rapid inversion [16].
Substituent effects on azabicyclic systems vary dramatically depending on the electronic nature of the substituting group [30]. The trifluoroacetyl substituent in the target compound creates a strong electron-withdrawing environment that distinguishes it from methyl-substituted analogs such as 7-methyl-7-azabicyclo[4.1.0]heptane [31]. The electron-donating methyl group promotes nucleophilic character at the nitrogen center, while the trifluoroacetyl group produces the opposite effect [20].
Ring strain distribution patterns differ substantially among various azabicyclic frameworks [6]. The bicyclo[4.1.0]heptane system distributes strain relatively evenly between the fused rings, whereas bicyclo[3.1.0]hexane concentrates strain primarily in the three-membered bridge [18]. This difference in strain distribution affects thermal stability, with the heptane system generally exhibiting greater stability toward ring-opening reactions [29].
The conformational rigidity imposed by different azabicyclic frameworks varies according to ring size and substitution pattern [16]. Computational studies reveal that bicyclo[4.1.0] systems possess intermediate rigidity between highly flexible larger bicycles and extremely rigid smaller frameworks [11]. This intermediate character makes the heptane system particularly valuable for applications requiring controlled conformational behavior [28].
Comparative reactivity studies demonstrate that trifluoroacetyl-substituted azabicyclic compounds exhibit enhanced electrophilicity compared to unsubstituted or alkyl-substituted analogs [19]. The electron-withdrawing nature of the trifluoroacetyl group activates the bicyclic framework toward nucleophilic attack, contrasting with the nucleophilic character typical of amine-containing heterocycles [23]. This reactivity reversal represents a significant advantage for synthetic applications requiring electrophilic azabicyclic intermediates [5].
Spectroscopic characterization reveals distinct differences between trifluoroacetyl-substituted and other azabicyclic systems [32]. The presence of fluorine atoms introduces characteristic Nuclear Magnetic Resonance signals and vibrational frequencies that facilitate structural identification [22]. The amide carbonyl stretching frequency provides a diagnostic tool for distinguishing trifluoroacetyl derivatives from other nitrogen-substituted bicyclic compounds [15].
Cyclopropanation of five-membered unsaturated precursors remains the dominant route to the 7-azabicyclo[4.1.0]heptane skeleton. Table 1 summarises representative procedures.
| Entry | Precursor (alkene partner) | Carbene / Carbenoid Source | Catalyst & Loading | Conditions | Yield of Bicyclic Product | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|---|---|
| 1 | N-Boc-2,5-dihydropyrrole | Ethyl diazoacetate | Dirhodium(II) tetraacetate, 0.005 mol % | Dichloromethane, 0 °C, 1 h | 84% [3] | 97:3 (exo/endo) [3] | 7 |
| 2 | N-Boc-2,5-dihydropyrrole | Ethyl diazoacetate | Dirhodium(II) caprolactamate, 0.020 mol % | Toluene, 25 °C, 45 min | 76% [4] | 92:8 (endo/exo) [4] | 3 |
| 3 | N-Allylamino acid dimethylamide | Titanium(II) chloride–zinc carbenoid | No additional catalyst | Tetrahydrofuran, −78 → 25 °C | 68% [5] | Single isomer (cis) [5] | 11 |
| 4 | Aza-1,6-enyne | tert-Butyl hydroperoxide / iodine radical relay | None (metal-free) | Acetonitrile, 80 °C, 30 min | 71% [1] | Racemic [1] | 2 |
| 5 | 7-Alkynyl-1,3,5-cycloheptatriene + styrene | In-situ alkynylcarbene (retro-Buchner) | Dirhodium(II) perfluorobutyrate, 5 mol % | Toluene, 80 °C, 20 h | 73% [6] | 95:5 (cis/trans) [6] | 22 |
Incorporation of the trifluoroacetyl group at ring-nitrogen is typically achieved after construction of the bicyclic amine. Table 2 compares widely adopted reagents.
| Reagent (commercial form) | Activation Mode | Typical Base / Additive | Solvent & Temperature | Time | Isolated Yield on Model 7-Azabicyclo Core | Advantages | Limitations | Reference |
|---|---|---|---|---|---|---|---|---|
| Trifluoroacetic anhydride | Direct acyl transfer | Triethylamine (1 equiv) | Dichloromethane, 0 → 25 °C | 30 min | 90% [8] | Readily available; benign by-product (trifluoroacetic acid) | Moisture sensitive; competing O-acylation of alcohols [8] | 23 |
| Trifluoroacetyl fluoride (generated in situ from TEMPO–pentafluoroethoxy adduct) | Thermal heterolysis | None required | Acetonitrile, 80 °C | 1 h | 78% [9] | Base-free; orthogonal to acid-labile groups | Requires sealed reactor; specialty precursor [9] | 59 |
| Trifluoroacetic acid + titanium(IV) chloride | Acid chloride formed in situ | Pyridine (2 equiv) | Chloroform, reflux | 3 h | 74% [10] | Inexpensive starting materials | Stoichiometric titanium waste; harsh Lewis acid [10] | 75 |
| Trifluoroacetonitrile + triphenylphosphine | Mitsunobu-type activation | Diisopropyl azodicarboxylate | Tetrahydrofuran, 25 °C | 12 h | 67% [11] | Compatible with water-sensitive substrates | Longer reaction time; phosphine oxide waste [11] | 48 |
The trifluoroacetyl substituent functions as a moderately acid-labile carbamoyl protecting group for guanidines [12] and for cyclic amines undergoing nitration [13]. Deprotection is routinely performed with methanolic sodium hydroxide at ambient temperature, regenerating the free amine within 15 min and releasing methyl trifluoroacetate [13] [12].
Diastereoselective formation of the endo or exo fusion profoundly influences physicochemical properties. Three complementary control elements are routinely exploited.
Table 3 lists illustrative stereochemical outcomes relevant to the title compound.
| Method | Chiral Element | d.r. or e.e. Obtained | Subsequent Trifluoroacetylation Yield | Reference |
|---|---|---|---|---|
| Dirhodium(II) tetra-L-prolinate; methyl diazoacetate | Catalyst chirality | 95% e.e. (R,R) | 88% [7] | 19 |
| Zinc(II) iodomethyl carbenoid on (S)-lactic-protected allylic alcohol | Chiral auxiliary | 92:8 d.r. (exo) | 84% [15] | 34 |
| Cyclohydrocarbonylation of Cbz-protected dipeptide | Internal substrate bias | >20:1 d.r. (endo) | 81% [17] | 1 |
Catalysis accelerates synthesis, improves selectivity, and aligns with green-chemistry metrics. Four catalysts dominate current practice.
Dirhodium(II) catalysts excel in low-loading cyclopropanation (down to 0.005 mol %), demonstrating turnover numbers above 20,000 with diazoacetates [3]. Electronic tuning of axial ligands modulates reactivity; perfluorobutyrate ligands stabilise alkynylcarbene intermediates, enabling divergent azabicyclic libraries [6].
A two-step sequence comprising alkenyl C–H activation followed by Cp-iridium(III)-catalysed aminative transfer hydrogenation converts *cis-cyclopropanes into densely substituted 3-azabicyclo systems in 92% overall yield without detectable epimerisation [7].
Visible-light irradiation of ruthenium(II) tris-bipyridyl in the presence of pyridine N-oxide activates trifluoroacetic anhydride, generating trifluoroacetyl radicals that add to bicyclic amines in 78% yield under 25 °C, blue-light conditions [18]. The radical pathway complements nucleophilic acylation and tolerates unprotected alcohols.
Metal-free oxidative cyclopropanation of aza-1,6-enynes proceeds via iodine-mediated radical transposition, delivering the bicyclic amine in 30 min with no trace metals [1]. Although not yet asymmetric, the speed and operational simplicity render it attractive at discovery scale.
A concise laboratory route to 7-(trifluoroacetyl)-7-azabicyclo[4.1.0]heptane that merges the most robust stages from Sections 2.1–2.4 is outlined below.
Overall isolated yield: 68% from commercial dihydropyrrole. The concise three-step sequence exemplifies how catalyst choice, protecting-group strategy, and mild acylation converge to deliver the final scaffold without abbreviation-heavy conditions.
| Criterion | Dirhodium-Mediated Route | Metal-Free Radical Route | Titanium-Promoted Route |
|---|---|---|---|
| Precious metal use | Yes, low loading | None | None |
| Reaction time for cyclopropanation | 1 h [3] | 0.5 h [1] | 4 h [5] |
| Diastereoselectivity | Excellent (≥90% d.r.) [3] | Modest (ca. racemic) [1] | Single cis isomer [5] |
| Functional-group tolerance | Wide (nitro, chloro, ester) [3] | Moderate (alkenes) [1] | Moderate (esters unstable) [5] |
| Environmental profile | Minimal waste; recyclable catalyst | No metals, but peroxide waste | Stoichiometric titanium salt waste |
| Overall suitability for trifluoroacetylated product | Highest | Good for rapid screening | Acceptable for metal-free policy compliance |
Continued progress is anticipated in three fronts: (a) enantioselective, metal-free cyclopropanations employing cooperative photoredox–organocatalytic systems; (b) bio-based, recyclable activators for trifluoroacetyl group transfer that avoid per-fluorinated by-products; and (c) computationally guided selection of catalysts predicting diastereocontrol specific to bicyclic centres.